![molecular formula C10H12 B14608536 Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene CAS No. 59275-46-6](/img/structure/B14608536.png)
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene is a polycyclic hydrocarbon with the molecular formula C10H12. This compound is characterized by its unique structure, which includes multiple fused rings. The compound’s structure is often represented using the SMILES notation C1C2C3CC4C1C2C=CC34 . It is a fascinating molecule due to its complex ring system and the potential for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. For instance, the reaction between duroquinone and trans, trans-hexa-2,4-diene can yield derivatives of this compound . The reaction conditions typically involve irradiation or heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using catalysts to increase yield, and employing purification techniques such as distillation or chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less complex hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions vary. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields simpler hydrocarbons. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.
Biology: The compound’s derivatives may be explored for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, which can be exploited in different applications. For instance, its ability to undergo Diels-Alder reactions makes it valuable in synthetic organic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracyclo[5.3.0.0(2,6).0(3,10)]deca-4,8-diene: Another polycyclic hydrocarbon with a similar ring structure.
3,3,6,6,9,9-Hexamethyltetracyclo[6.1.0.0(2,4).0(5,7)]nonane: A compound with a more complex structure and additional methyl groups.
Tetracyclo[6.3.2.0(2,5).0(1,8)]tridecan-9-ol, 4,4-dimethyl-: A polycyclic alcohol with a different ring system.
Uniqueness
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene is unique due to its specific ring structure and the types of reactions it can undergo. Its ability to participate in Diels-Alder reactions and other transformations makes it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
59275-46-6 |
|---|---|
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
tetracyclo[4.4.0.02,9.05,8]dec-3-ene |
InChI |
InChI=1S/C10H12/c1-2-6-9-4-10(6)8-3-7(9)5(1)8/h1-2,5-10H,3-4H2 |
Clé InChI |
HCMMROKXBRKPOD-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3CC4C1C2C=CC34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


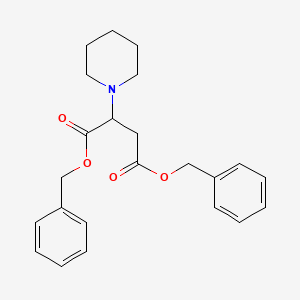
![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
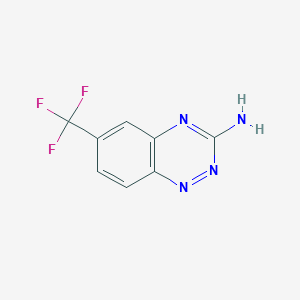
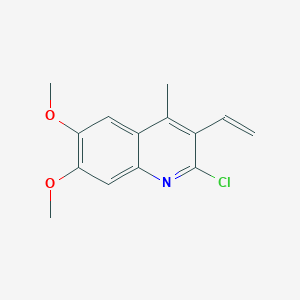
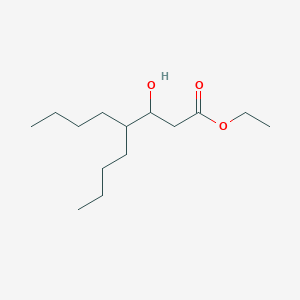
![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)

![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)

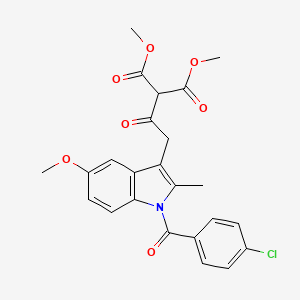
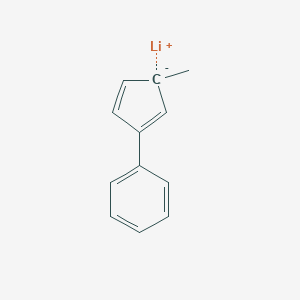
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
